7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-2-8-3-6-4-9-10-7(5)6/h4-5,8H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCBJDDNIUMQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to obtain the target compound . The reaction conditions often include the use of organic solvents such as ethanol, dichloromethane, and ether, with the reaction being carried out under controlled temperatures and pressures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Substituents at the 7-position significantly influence melting points, solubility, and spectral characteristics. For example:
- 7-(4-Methoxyphenyl)-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine () has a melting point of 246–247°C, attributed to its bulky aromatic substituents enhancing crystal packing .
- 7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine () exhibits a lower melting point (226–227°C), likely due to reduced symmetry and weaker intermolecular interactions from the chloro group .
- 3-(Trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine () incorporates an electron-withdrawing CF₃ group, which increases lipophilicity and may reduce aqueous solubility compared to methyl or methoxy substituents .
Spectral Characteristics
- NMR Spectroscopy : Aromatic protons in 7-aryl derivatives (e.g., 4-methoxyphenyl) show deshielded signals (δ 7.2–8.0 ppm), while methyl groups in 7-alkyl analogs resonate as singlets near δ 2.0–2.5 ppm .
- IR Spectroscopy: Stretching frequencies for C=O (e.g., tert-butyl esters) appear at ~1700 cm⁻¹, whereas NH groups in amino derivatives () absorb near 3300 cm⁻¹ .
Data Table: Selected Pyrazolo[4,3-c]pyridine Derivatives
Biological Activity
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Molecular Formula : C₇H₁₁N₃
- CAS Number : 2059938-30-4
Synthesis
The synthesis of this compound typically involves the reaction of imidazole with 2-chloropyridine under specific reduction conditions. The compound can be produced with high purity through optimized laboratory techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
Table 1: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.25 ± 1.91 |
| SKBR3 | 1.30 ± 0.28 |
| HEL | 1.00 ± 0.42 |
| BT549 | ~3.00 |
The compound exhibits selective cytotoxicity towards certain cancer cell lines while demonstrating lower toxicity in normal cells. For instance, derivatives of this compound showed IC50 values greater than 25 µM against Vero cells (normal cell line), indicating a favorable selectivity index .
Antimicrobial Activity
In addition to its anticancer properties, studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of CDK2 : This leads to cell cycle arrest and apoptosis in cancer cells.
- Interaction with DNA : Potential intercalation into DNA structures may disrupt replication and transcription processes.
- Antimicrobial Pathways : Disruption of bacterial metabolism and cell wall integrity.
Study on Anticancer Activity
A study published in MDPI evaluated various derivatives of pyrazolopyridines for their cytotoxic effects on breast cancer cell lines. The results indicated that modifications in the structure significantly influenced the anticancer activity. For example:
- Compound 14c showed an IC50 of 0.59 µM against MCF7 cells.
- Compound 14g demonstrated good selectivity against hematological tumor cell lines with an IC50 of 1.00 µM against HEL cells .
Study on Antimicrobial Effects
Another research focused on the antimicrobial properties of pyrazolo derivatives found that several compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of functional groups in enhancing antimicrobial efficacy.
Q & A
Q. What are the common synthetic strategies for constructing the pyrazolo[4,3-c]pyridine core?
The core can be synthesized via two primary approaches:
- Annelation of a pyrazole ring onto a pyridine derivative : For example, hydrazine reacts with ethyl carboxylate precursors in alcohols (e.g., ethanol) under mild conditions (78°C), achieving yields up to 87% .
- Pyridine-ring formation from pyrazole precursors : A Sonogashira-type cross-coupling of 5-chloro-1-phenylpyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure, provides efficient access to the bicyclic system .
Key Methodological Considerations :
- Solvent selection (methanol, ethanol) impacts reaction efficiency and purity .
- TLC monitoring ensures reaction completion, followed by standard purification (e.g., column chromatography) .
Q. How can structural modifications at the 3-, 5-, and 7-positions influence physicochemical properties?
Substituents like trifluoromethyl (-CF₃), tert-butyl carbamate, or carboxylic acid groups alter solubility, stability, and reactivity:
- 3-Trifluoromethyl derivatives : Synthesized via tert-butyl carbamate protection, enhancing lipophilicity for CNS-targeting applications .
- 6-Carboxylic acid derivatives : Introduce hydrogen-bonding capacity, as seen in 2-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid, which is structurally validated via NMR and X-ray crystallography .
Analytical Workflow :
- NMR/IR : Confirm functional group incorporation.
- HPLC : Assess purity (>95% for most intermediates) .
Advanced Research Questions
Q. How can ultrasound irradiation optimize the synthesis of fused pyrazolo[4,3-c]pyridines?
Ultrasound promotes efficient domino reactions for polycyclic systems (e.g., furo- or thieno-fused derivatives) by accelerating cyclization and reducing side reactions. Key advantages include:
- Reduced reaction time : Achieved through enhanced mass transfer and cavitation effects .
- Higher yields : Reported for tetracyclic heterocycles compared to conventional heating .
Experimental Design :
Q. What computational approaches are used to design pyrazolo[4,3-c]pyridine-based enzyme inhibitors?
- Pharmacophore Modeling : The CATS algorithm identifies spatial constraints (e.g., hydrophobic anchors) using pyrazolo[4,3-c]pyridine as a template. This guided the discovery of substituted tetrahydrobenzo[F][1,4]oxazepines as PEX14 inhibitors .
- Docking Studies : Predict binding modes to targets like carbonic anhydrase or γ-secretase, leveraging the core’s planar structure for π-π interactions .
Case Study : Pyrazolo[4,3-c]pyridine sulfonamides inhibit bacterial carbonic anhydrases (Ki < 50 nM), validated via isothermal titration calorimetry (ITC) .
Q. How do conflicting bioactivity data arise from structural analogs, and how can they be resolved?
Discrepancies often stem from:
- Substituent positioning : Anti-HIV activity in 3-hydroxy-1-nitrophenyl derivatives vs. inactivity in 5-methyl analogs .
- Conformational flexibility : Dihydro-pyridine rings in 7-oxo derivatives reduce rigidity, altering binding to benzodiazepine receptors .
Resolution Strategies :
- SAR studies : Systematically vary substituents (e.g., halogens, alkyl groups) and correlate with activity.
- Crystallography : Resolve 3D structures to identify critical binding motifs (e.g., thiophene substituents in microwave-synthesized analogs) .
Key Methodological Recommendations
- Purification : Use gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH 98:2) for intermediates .
- Analytical Validation : Combine LC-MS for molecular weight confirmation and NMR for regiochemical assignment .
- Scale-up : Optimize ultrasound parameters (frequency, power) to maintain efficiency in large batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
